Cyclohexane aminocarboxylic acid

Description

Significance of Alicyclic Amino Acids in Constrained Systems

Alicyclic amino acids, including those with a cyclohexane (B81311) framework, are of paramount importance in the development of conformationally constrained peptides and peptidomimetics. The incorporation of these rigid structural motifs into peptide chains helps to lock the molecule into a specific three-dimensional arrangement. This conformational restriction is a powerful tool for several reasons:

Enhanced Receptor Binding: By pre-organizing the peptide into a bioactive conformation, the entropic penalty upon binding to a biological target is reduced, often leading to higher affinity and selectivity.

Increased Proteolytic Stability: The unnatural, bulky nature of alicyclic amino acids can hinder the action of proteases, thereby increasing the in vivo half-life of peptide-based drugs.

Improved Pharmacophore Definition: The rigid backbone provided by these amino acids allows for a more precise spatial arrangement of pharmacophoric groups, aiding in the design of ligands with optimized interactions with their biological targets. nih.gov

The cyclohexane ring, in particular, offers a well-defined and predictable scaffold for constraining peptide structures. Its chair-like conformation provides a stable and low-energy arrangement for the substituents. pressbooks.publibretexts.org

Structural Diversity of Cyclohexane Aminocarboxylic Acids: Isomers and Stereoisomers

The structural diversity of cyclohexane aminocarboxylic acids arises from the various possible substitution patterns and the inherent stereochemistry of the cyclohexane ring. Isomers can differ in the relative positions of the amino and carboxylic acid groups on the cyclohexane ring (e.g., 1,2-, 1,3-, or 1,4-substitution).

Furthermore, for each positional isomer, multiple stereoisomers can exist due to the presence of chiral centers and the cis/trans relationship of the substituents on the ring. khanacademy.orgsolubilityofthings.com The cyclohexane ring can adopt several conformations, with the chair conformation being the most stable. pressbooks.publibretexts.orgslideshare.net In a substituted cyclohexane, the substituents can occupy either axial or equatorial positions. The interplay between these factors leads to a rich variety of stereochemically distinct molecules, each with unique properties and potential applications.

For example, with 4-aminocyclohexanecarboxylic acid, the amino and carboxylic acid groups can be either on the same side of the ring (cis) or on opposite sides (trans). ontosight.ai These two diastereomers have distinct three-dimensional shapes and, consequently, different biological activities and physical properties. The ability to selectively synthesize specific isomers and stereoisomers is a key challenge and a major focus of research in this area. researchgate.netgoogleapis.com

Historical Development of Research on Cyclohexane Aminocarboxylic Acid Derivatives

Research into this compound derivatives has evolved significantly over the years, driven by their potential applications in various fields, most notably in medicinal chemistry. Early research focused on the fundamental synthesis and characterization of these compounds. Over time, the focus has shifted towards the development of stereoselective synthetic methods and the exploration of their utility as building blocks for more complex molecules.

Key milestones in the historical development include:

Early Synthetic Efforts: Initial synthetic routes often resulted in mixtures of isomers, and a significant amount of research was dedicated to developing methods for their separation and purification. google.com

Asymmetric Synthesis: The development of asymmetric catalysis and chiral auxiliaries has enabled the enantioselective synthesis of specific stereoisomers of cyclohexane aminocarboxylic acids, which is crucial for their use in drug development. northwestern.edu

Applications in Medicinal Chemistry: A major driving force for research in this area has been the discovery that incorporating these constrained amino acids into peptide backbones can lead to potent and selective therapeutic agents. nih.gov For instance, derivatives of these amino acids have been investigated as inhibitors of various enzymes and as components of drugs targeting a range of diseases. nih.govontosight.ainih.gov

Biocatalysis: More recently, biocatalytic approaches using enzymes or whole-cell systems have emerged as a greener and more efficient alternative for the synthesis of these compounds. nih.gov

Overview of Key Research Areas and Methodological Approaches

Contemporary research on cyclohexane aminocarboxylic acids is multifaceted and employs a wide range of methodological approaches. Key research areas include:

Novel Synthetic Methodologies: Chemists are continuously developing new and more efficient ways to synthesize these compounds with high stereocontrol. This includes the use of transition-metal catalysis, organocatalysis, and enzymatic transformations. researchgate.netnih.gov

Conformational Analysis: Understanding the conformational preferences of these molecules is crucial for designing constrained peptides with desired three-dimensional structures. Techniques such as NMR spectroscopy, X-ray crystallography, and computational modeling are extensively used for this purpose. pressbooks.pubslideshare.netstudysmarter.co.uk

Medicinal Chemistry Applications: A significant portion of research is dedicated to the design and synthesis of this compound derivatives as potential therapeutic agents. This involves their incorporation into peptides to target specific biological receptors or enzymes. nih.govresearchgate.net

Materials Science: The rigid and well-defined structures of these compounds make them attractive building blocks for the development of novel polymers and other materials with specific properties. ontosight.ai

Methodological approaches in this field are diverse and interdisciplinary, combining principles of organic synthesis, stereochemistry, computational chemistry, and pharmacology to advance our understanding and application of these important chemical entities.

Structure

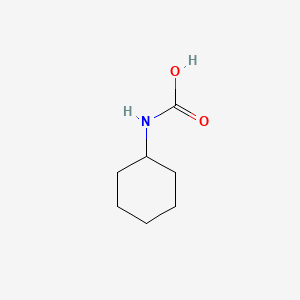

2D Structure

3D Structure

Properties

IUPAC Name |

cyclohexylcarbamic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c9-7(10)8-6-4-2-1-3-5-6/h6,8H,1-5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQXGCLLMDQESN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cyclohexane Aminocarboxylic Acids and Their Derivatives

Stereoselective Synthesis of Cyclohexane (B81311) Aminocarboxylic Acid Isomers

The precise control of stereochemistry is paramount in the synthesis of cyclohexane aminocarboxylic acids, as different stereoisomers can exhibit vastly different biological activities. Several powerful strategies have been developed to achieve high levels of stereoselectivity.

Chiral Auxiliary Approaches

Chiral auxiliary-mediated synthesis is a well-established method for introducing chirality into a molecule. researchgate.netrenyi.hu In this approach, a chiral molecule is temporarily incorporated into the substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.

A notable example involves the use of (S,S)-cyclohexane-1,2-diol as a chiral auxiliary for the asymmetric synthesis of α,α-disubstituted α-amino acids. nih.govsigmaaldrich.comresearchgate.net This method utilizes the diastereoselective alkylation of enol ethers derived from ethyl 2-methyl- or 2-ethylacetoacetates and the chiral diol. nih.govresearchgate.net The resulting β-keto esters, which possess a chiral quaternary carbon, can then be converted into optically active α,α-disubstituted amino acids through a Schmidt rearrangement. nih.gov This approach has demonstrated high diastereoselectivities, often exceeding 95% de. nih.govresearchgate.net

Another strategy employs chiral oxazolidinones derived from amino acids like D-phenylalanine. renyi.hu These auxiliaries guide the stereoselective alkylation of attached acyl groups, allowing for the synthesis of specific isomers of β-methylphenylalanine. renyi.hu The use of (-)-8-phenylmenthol (B56881) as a chiral auxiliary in the asymmetric alkylation of N-Boc-2-bromoglycine derivatives has also been reported to provide excellent diastereoselectivity. renyi.hu

| Chiral Auxiliary | Starting Material | Key Reaction | Diastereomeric Excess (de) | Reference |

| (S,S)-cyclohexane-1,2-diol | Ethyl 2-methylacetoacetate | Diastereoselective alkylation | 92->95% | nih.govresearchgate.net |

| Chiral oxazolidinone (from D-phenylalanine) | S-(+)-3-phenylbutyric acid | Asymmetric alkylation | High | renyi.hu |

| (-)-8-phenylmenthol | N-Boc-2-bromoglycine derivative | Asymmetric alkylation | Excellent | renyi.hu |

Enzymatic Resolution Techniques

Enzymatic resolution offers a powerful and environmentally friendly approach to obtaining enantiomerically pure cyclohexane aminocarboxylic acids. This technique relies on the ability of enzymes, such as lipases, to selectively catalyze the transformation of one enantiomer in a racemic mixture, allowing for the separation of the two. nih.govresearchgate.netresearchgate.net

Lipase-catalyzed kinetic resolution is a common method. For instance, the hydrolytic kinetic resolution of racemic trans-2-azidocyclohexyl acetate (B1210297) using Pseudomonas cepacia lipase (B570770) has been successfully employed on a multigram scale. researchgate.net This process allows for the separation of the enantiomers, which can then be converted to the corresponding amino acids. Similarly, lipase AY-30 has been used for the hydrolytic desymmetrization of cis-1,3-cyclohexanedicarboxylic acid diester to produce a monoester in high enantiomeric excess, which is then converted to 3-amino-1-cyclohexane carboxylic acid. researchgate.net

Transaminases are another class of enzymes utilized in the synthesis of chiral amines. nih.gov They can be used in dynamic kinetic resolution processes to convert a racemic mixture of amines into a single enantiomer. nih.gov A single transaminase has been shown to catalyze the dynamic cis-to-trans-isomerization of 4-substituted cyclohexane-1-amines, providing a route to the desired trans isomers with high diastereomeric excess. nih.gov

| Enzyme | Substrate | Reaction Type | Outcome | Reference |

| Pseudomonas cepacia lipase | trans-2-azidocyclohexyl acetate | Hydrolytic kinetic resolution | Separation of enantiomers | researchgate.net |

| Lipase AY-30 | cis-1,3-cyclohexanedicarboxylic acid diester | Hydrolytic desymmetrization | Enantiomerically enriched monoester | researchgate.net |

| Transaminase | 4-substituted cyclohexane-1-amines | Dynamic cis-to-trans isomerization | High diastereomeric excess of trans isomer | nih.gov |

Asymmetric Catalysis in Cyclohexane Aminocarboxylic Acid Synthesis

Asymmetric catalysis has emerged as a highly efficient and atom-economical method for synthesizing chiral molecules. youtube.comyoutube.comyoutube.com This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. youtube.com Organocatalysis, a subfield of asymmetric catalysis, employs small organic molecules as catalysts and has proven particularly effective. youtube.comyoutube.com

For instance, the amino acid L-proline can catalyze asymmetric aldol (B89426) reactions, leading to the formation of bicyclic enals which are key intermediates for various medicinally relevant compounds. youtube.comyoutube.com The catalyst forms a chiral enamine intermediate, which then reacts stereoselectively. youtube.com Similarly, chiral imidazolidinone catalysts, developed by MacMillan, have been successfully used in Diels-Alder reactions to produce cycloaddition products with high enantioselectivity. youtube.com These catalysts work by forming an iminium ion, which lowers the LUMO of the dienophile and allows the chiral catalyst to direct the approach of the diene. youtube.com

Transition metal catalysts, often in complex with chiral ligands, are also widely used. For example, palladium-catalyzed asymmetric 1,4-addition of arylboronic acids to conjugated enones is an important strategy for constructing C-C bonds in an asymmetric fashion. researchgate.net

Regioselective Synthetic Routes

In addition to stereoselectivity, controlling the regioselectivity of reactions is crucial for synthesizing specific isomers of substituted cyclohexane aminocarboxylic acids. Regioselective reactions allow for the preferential formation of one constitutional isomer over others.

Iodocyclization and Halocyclization Strategies

Iodocyclization and, more broadly, halocyclization reactions are powerful methods for the regio- and stereoselective synthesis of functionalized cyclic compounds. researchgate.netnih.gov These reactions involve the intramolecular attack of a nucleophile onto an alkene, promoted by an iodine or other halogen source.

A notable application is the synthesis of 3- and 4-hydroxy-2-aminocyclohexanecarboxylic acids through a six or seven-step procedure based on regio- and stereoselective iodolactonization. researchgate.net This involves the formation of an iodolactone intermediate, which can then be opened and further functionalized. researchgate.net This strategy has also been extended to the synthesis of fluorinated amino ester enantiomers. researchgate.net Chemoenzymatic approaches have also utilized halolactonization as a key step in the synthesis of enantiomeric bicyclic δ-halo-γ-lactones with a cyclohexane ring. nih.gov

| Reaction | Starting Material | Key Intermediate | Product | Reference |

| Iodolactonization | N-Boc-endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid | Iodolactone | Hydroxy-substituted β-amino acid | researchgate.net |

| Halolactonization | Racemic 1-(cyclohex-1-en-1-yl)ethanol | Bicyclic δ-halo-γ-lactone | Enantiomeric bicyclic δ-halo-γ-lactones | nih.gov |

Michael Addition Reactions for Ring Formation

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org It involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.org This reaction is widely used for the construction of cyclic systems, including cyclohexane rings. organic-chemistry.orgnih.gov

The reaction typically proceeds in three steps: deprotonation to form an enolate, conjugate addition of the enolate to the alkene, and subsequent protonation. masterorganicchemistry.com A variety of nucleophiles can act as Michael donors, including enolates, amines, and enamines. masterorganicchemistry.com The stereochemistry of Michael reactions can be controlled, and in many cases, two new chiral centers can be formed. libretexts.org

For example, the reaction of chalcones with malononitrile (B47326) in the presence of a base can lead to the formation of multisubstituted cyclohexanes. nih.gov A plausible mechanism involves the initial Michael addition of the malononitrile anion to the enone, followed by isomerization and subsequent cyclization to form the cyclohexane ring. nih.gov This process can be highly stereoselective, yielding a single diastereomer. nih.gov

| Michael Donor | Michael Acceptor | Base/Catalyst | Product | Reference |

| Malononitrile anion | Chalcone (1,3-diaryl-2-propen-1-one) | Piperidine, Sodium alkoxide, etc. | Multisubstituted cyclohexane | nih.gov |

| Malonic ester enolate | Propenal | Sodium ethoxide | Conjugate addition product | libretexts.org |

| Enolate | α,β-unsaturated carbonyl | Base | 1,5-dicarbonyl compound | wikipedia.orgmasterorganicchemistry.com |

Diels-Alder Cycloadditions for Polyhydroxylated Derivatives

The Diels-Alder reaction is a powerful tool in organic synthesis for the construction of six-membered rings with a high degree of regio- and stereocontrol. nih.gov This [4+2] cycloaddition reaction, involving a conjugated diene and a dienophile, provides direct access to complex cyclic structures. nih.gov In the context of this compound derivatives, this methodology is particularly valuable for introducing multiple hydroxyl groups in a controlled manner.

A notable strategy involves the use of 1-alkoxy-1-amino-1,3-butadienes as the diene component. These "doubly activated" dienes exhibit high reactivity and undergo cycloaddition reactions with various electron-deficient dienophiles under mild conditions. nih.gov The resulting cycloadducts can then be hydrolyzed to yield 6-substituted and 6,6-disubstituted 2-cyclohexenones, which serve as versatile intermediates for further elaboration into polyhydroxylated cyclohexane aminocarboxylic acids. nih.gov

For instance, the reaction of vinylchromenes with electron-poor dienophiles, such as maleic anhydride, has been successfully employed to synthesize complex tricyclic molecules that form the core structure of cannabinoids. nih.gov Subsequent modifications of these adducts can lead to precursors of therapeutically relevant molecules. nih.gov The Diels-Alder reaction's ability to set up to four chiral centers in a single step makes it an efficient and indispensable method for the synthesis of these complex natural product analogs. nih.gov

The general approach of identifying the diene and dienophile components within a target cyclohexene (B86901) ring is a key retrosynthetic strategy. youtube.com By conceptually "breaking" the ring at the two bonds formed during the cycloaddition, one can deduce the necessary starting materials. youtube.com This approach has been applied to the synthesis of various complex molecules, including intramolecular Diels-Alder reactions where the diene and dienophile are part of the same molecule. youtube.com

Functional Group Interconversions and Derivatization on the Cyclohexane Ring

Once the basic this compound scaffold is assembled, further modifications are often necessary to achieve the desired properties. These modifications involve a range of functional group interconversions and derivatization reactions.

The introduction of hydroxyl groups onto the cyclohexane ring is a critical step in the synthesis of many biologically active derivatives. Both chemical and enzymatic methods are employed for this purpose.

Enzymatic hydroxylation, utilizing enzymes such as Fe(II)/α-ketoglutarate-dependent dioxygenases (KDOs), offers high regioselectivity and stereoselectivity. mdpi.com For example, KDOs have been used to catalyze the hydroxylation of L-pipecolic acid to produce cis-5-hydroxy-L-pipecolic acid, a key intermediate in the synthesis of the β-lactamase inhibitor avibactam. mdpi.com Similarly, arginine hydroxylase can be engineered to produce 3-hydroxy-arginine. mdpi.com

Chemical oxidation methods are also employed. For instance, the oxidation of an amino alcohol derivative to a carboxylic acid derivative is a key step in the production of 4-(aminomethyl)cyclohexanecarboxylic acid. google.com The choice of oxidant and reaction conditions is crucial to avoid over-oxidation or side reactions.

The conversion of a hydroxyl group to a primary amine can be achieved by first converting the hydroxyl into a good leaving group, such as a tosylate or a halide, and then displacing it with an amine source like ammonia (B1221849) or a primary amine precursor. google.com

The interconversion between a ketone (oxo group) and a methylene (B1212753) group (=CH₂) is a common and powerful transformation in organic synthesis. The Wittig reaction is a cornerstone method for this conversion, reacting an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene. organic-chemistry.orgwikipedia.org

This reaction is widely used to introduce a methylene group onto a cyclohexane ring. For example, even sterically hindered ketones like camphor (B46023) can be converted to their methylene derivatives using methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). wikipedia.org The Wittig reagent is typically generated in situ from a phosphonium salt by deprotonation with a strong base. organic-chemistry.org

The stereochemical outcome of the Wittig reaction depends on the nature of the ylide. Unstabilized ylides generally lead to the formation of (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org The Schlosser modification allows for the conversion of the initially formed erythro betaine (B1666868) intermediate to the threo betaine, leading to the E-alkene. wikipedia.org

Retrosynthetically, when planning a synthesis involving a Wittig reaction, the double bond of the target alkene is disconnected. One side of the double bond comes from the carbonyl compound (aldehyde or ketone), and the other side originates from the alkyl halide used to prepare the phosphonium ylide. youtube.com

Ring-closing metathesis (RCM) has emerged as a powerful and versatile method for the synthesis of cyclic compounds, including derivatives of this compound. organic-chemistry.orgwikipedia.org This reaction utilizes metal catalysts, most notably those based on ruthenium developed by Grubbs, to form a new double bond within a molecule by joining two terminal alkenes, with the concurrent release of a small volatile molecule like ethylene. organic-chemistry.orgwikipedia.org

RCM is particularly effective for synthesizing 5- to 30-membered rings and tolerates a wide variety of functional groups, making it suitable for complex molecule synthesis. organic-chemistry.orgwikipedia.org A versatile RCM approach has been developed for the preparation of both cis and trans cyclohexenyl-based β-amino acids. nih.gov This strategy allows for the synthesis of derivatives that are either unsubstituted or substituted at the α-position. nih.gov

The power of RCM is further demonstrated in divergent synthetic approaches where a common precursor can be elaborated into a variety of cyclic structures. For example, syntheses of conduramine B-2, ent-conduramine F-2, an aminocyclopentitol, and a trihydroxyazepane have all been achieved from a single starting material using RCM as the key ring-forming step. rsc.org In the context of total synthesis, RCM is a frequently employed methodology for constructing cyclic systems. thieme-connect.de

The mechanism of RCM proceeds through a metallacyclobutane intermediate, as proposed by Chauvin. organic-chemistry.org The reaction is driven to completion by the removal of the volatile alkene byproduct. organic-chemistry.org

Mechanistic Insights into this compound Formation

The formation of the cyclohexane ring in these aminocarboxylic acids is governed by the principles of conformational analysis and reaction mechanisms. The cyclohexane ring is not flat but exists predominantly in a low-energy "chair" conformation to minimize angle strain and torsional strain. masterorganicchemistry.comyoutube.com In this conformation, the bond angles are close to the ideal tetrahedral angle of 109.5°, and all the carbon-hydrogen bonds on adjacent carbons are staggered. masterorganicchemistry.com

The chair conformation has two types of substituent positions: axial (pointing up or down, parallel to the ring axis) and equatorial (pointing out from the perimeter of the ring). youtube.com Substituents generally prefer the more stable equatorial position to avoid steric strain from 1,3-diaxial interactions. youtube.com

The mechanism of formation often involves stereochemical considerations. For example, in the hydrogenation of p-aminobenzoic acid to produce 4-aminocyclohexanecarboxylic acid, a mixture of cis and trans isomers is typically obtained. google.com The ratio of these isomers can be influenced by the choice of catalyst, solvent, and reaction conditions. google.com The trans isomer is often the desired product and can be separated from the cis isomer by methods such as selective crystallization or esterification. google.com

In reactions like the Diels-Alder cycloaddition, the stereochemistry of the starting materials directly influences the stereochemistry of the product, a principle known as stereospecificity. youtube.com Understanding these mechanistic details is crucial for designing syntheses that yield the desired isomer of the this compound with high purity.

Stereochemical and Conformational Analysis of Cyclohexane Aminocarboxylic Acids

Cyclohexane (B81311) Ring Conformation: Chair and Boat Forms

The cyclohexane ring is not planar; it adopts puckered conformations to relieve angle and torsional strain. byjus.comlibretexts.org The two most famous conformations are the "chair" and "boat" forms. byjus.comlibretexts.org The chair conformation is the most stable and predominant form for cyclohexane and its derivatives, as it minimizes both angle strain (with bond angles close to the ideal tetrahedral 109.5°) and torsional strain (with all C-H bonds staggered). libretexts.orgmasterorganicchemistry.com

The boat conformation is less stable due to torsional strain from eclipsed hydrogen atoms and steric hindrance between the "flagpole" hydrogens, which are positioned close to each other at the "prows" of the boat. libretexts.orgmasterorganicchemistry.com A more flexible and slightly more stable variant of the boat is the "twist-boat" conformation. libretexts.org However, for most cyclohexane derivatives, the equilibrium lies heavily in favor of the chair form, which comprises over 99.9% of the mixture at room temperature. libretexts.org The rapid interconversion between the two chair forms is known as a "ring flip." masterorganicchemistry.com

Influence of Substituents on Ring Puckering and Flexibility

The introduction of substituents, such as amino and carboxyl groups, onto the cyclohexane ring influences its conformational preferences. libretexts.org The size and orientation of these substituents can affect the ring's puckering and flexibility. Large or bulky substituents can introduce steric strain, which may alter the energy difference between various conformations or even favor a non-chair conformation in certain instances. studysmarter.co.uklibretexts.org

For example, in 1,2-disubstituted cyclohexanes, the relative orientation (cis or trans) of the substituents plays a crucial role. youtube.com The presence of bulky groups can lower the energy barrier for ring inversion, leading to a dynamic interconversion between various conformations. nih.gov In some cases, particularly with highly substituted rings, the strain introduced by the substituents can make the cyclohexane ring more flexible and less likely to remain in a rigid chair conformation. chemrxiv.org Computational studies on constrained phenylalanine analogues, where the α and β carbons are part of a cyclohexane ring, have shown that the conformational propensities are strongly influenced by the specific orientation of the substituents and the conformation adopted by the cyclohexane ring. nih.gov

Conformational Equilibria in Solution

In solution, cyclohexane aminocarboxylic acids exist in a dynamic equilibrium between different conformations. weebly.com This equilibrium is influenced by the solvent's polarity, temperature, and pH. NMR spectroscopy is a powerful tool for studying these equilibria. researchgate.netnih.gov

For monosubstituted cyclohexanes, there is a rapid chair-chair interconversion, leading to an equilibrium between conformers with the substituent in the axial and equatorial positions. masterorganicchemistry.com For disubstituted derivatives like cyclohexane aminocarboxylic acids, the analysis is more complex. libretexts.org For instance, studies on cyclohexane-derived glutamic acid analogues in aqueous solution have shown that they exclusively adopt chair conformations. researchgate.net In the trans-isomer, an equilibrium between two chair conformers can be observed around neutral pH. researchgate.net The ratio of these conformers is dictated by the energetic favorability of each state, which is a balance of steric and electronic effects. libretexts.org

Analysis of Amino and Carboxyl Group Orientations

The spatial arrangement of the amino and carboxyl groups on the cyclohexane ring is critical for the molecule's function, particularly in the context of forming defined secondary structures in peptides or interacting with biological targets.

Axial versus Equatorial Preferences

Substituents on a cyclohexane ring can occupy two distinct positions: axial (perpendicular to the plane of the ring) and equatorial (in the plane of the ring). libretexts.org Generally, bulky substituents prefer the equatorial position to minimize steric hindrance with other axial substituents, an effect known as 1,3-diaxial interaction. libretexts.orgweebly.com

The preference for a substituent to be in the equatorial position can be quantified by its "A-value," which represents the free energy difference between the equatorial and axial conformers. fiveable.me Larger A-values indicate a stronger preference for the equatorial position. For cis-1,2-disubstituted cyclohexanes, one substituent must be axial and the other equatorial. libretexts.orgyoutube.com In the trans-isomer, both substituents can be either diaxial or diequatorial. The diequatorial conformation is generally more stable. libretexts.orgyoutube.com

In the case of cis-4-aminocyclohexanecarboxylic acid, the molecule can exist in two chair conformations. In one, the carboxyl group is axial and the amino group is equatorial, while in the other, the amino group is axial and the carboxyl group is equatorial. The equilibrium between these two conformers will depend on the relative A-values of the -COOH and -NH2 groups. For trans-4-aminocyclohexanecarboxylic acid, the two chair conformations would have both substituents in either diequatorial or diaxial arrangements. The diequatorial conformer is significantly more stable. google.comgoogleapis.com

Intramolecular Hydrogen Bonding Networks and Stability

Intramolecular hydrogen bonding can play a significant role in stabilizing specific conformations of cyclohexane aminocarboxylic acids. quora.com A hydrogen bond can form between the amino group (as a donor) and the carboxyl group (as an acceptor), or vice versa, particularly when these groups are in proximity.

This is especially relevant in cis-isomers where the substituents are on the same side of the ring. For example, in cis-1,2-cyclohexane aminocarboxylic acid amides, the chair conformation that places the carboxylic acid in an axial position and the amide in an equatorial position is a plausible arrangement. nih.gov While axial positions are generally disfavored for bulky groups, the formation of an intramolecular hydrogen bond can sometimes stabilize an otherwise unfavorable conformation. reddit.com The strength of such hydrogen bonds has been estimated to be significant, around 28-29 kJ/mol in some dicarboxylic acids. nih.gov This internal hydrogen bonding can lock the molecule into a specific conformation, reducing its flexibility and influencing its chemical and biological properties. rsc.org

Backbone Torsion Angle Analysis in Oligomeric Structures

When cyclohexane aminocarboxylic acids are incorporated as building blocks into oligomers or peptides (often termed β-peptides or foldamers), their constrained conformations direct the folding of the entire chain into well-defined secondary structures, such as helices. chemrxiv.orgresearchgate.net The analysis of backbone torsion angles is crucial for characterizing these structures.

The key backbone torsion angles are φ (phi), ψ (psi), and ω (omega). fccc.eduyoutube.com In peptides, the ω angle, which describes the rotation around the peptide bond, is typically planar (around 180°). fccc.edu The φ and ψ angles, however, define the conformation around the Cα-N and Cα-C bonds, respectively. youtube.com

For oligomers of cyclohexane-based β-amino acids, the rigid ring structure severely restricts the possible values of these torsion angles. nih.govnih.gov Computational studies and experimental data from X-ray crystallography and NMR have shown that oligomers of trans-2-aminocyclohexanecarboxylic acid tend to form stable 14-helical structures. chemrxiv.org Similarly, α/β-peptides containing cis-2-aminocyclohexanecarboxylic acid have been shown to adopt 11/9-helical conformations. elsevierpure.comresearchgate.net The specific values of the torsion angles are dependent on the stereochemistry (cis or trans) of the monomer unit and the nature of any additional substituents on the cyclohexane ring. chemrxiv.orgresearchgate.net

Below is a table summarizing representative backbone torsion angles for different helical structures observed in oligomers containing cyclic amino acids.

| Helix Type | Monomer Unit | φ (phi) Angle (°) | ψ (psi) Angle (°) | θ (theta) Angle (°) |

| H9 | Amc₅a (cyclopentane analog) | -143.7 | 158.4 | -76.8 |

| H11 | Amc₅a (cyclopentane analog) | -93.8 | 155.6 | 77.0 |

| H18 | Amc₅a (cyclopentane analog) | -116.8 | 100.9 | 178.5 |

| Data derived from computational studies on 2-((1R,3S)-3-(aminomethyl)cyclopentyl)acetic acid (Amc₅a) oligomers. Torsion angles are defined as φ(C-N-Cα-C'), ψ(N-Cα-C'-N), and θ(Cα-C'-N-Cα). nih.gov |

This table illustrates how the constrained nature of the cyclic monomer dictates specific backbone conformations, leading to predictable and stable folded structures.

Restricted Conformations and Helical Propensity

The substitution of amino and carboxylic acid groups on a cyclohexane ring leads to a class of β- and γ-amino acids with highly constrained backbones. This conformational rigidity is a direct consequence of the chair and boat conformations of the cyclohexane scaffold. pressbooks.pubslideshare.net The most stable conformation is the chair form, which minimizes both angle and torsional strain. pressbooks.publibretexts.org In this conformation, substituents can occupy either axial or equatorial positions, with the equatorial position being generally more stable for larger groups to avoid 1,3-diaxial interactions. pressbooks.pub

When incorporated into peptide chains, these cyclic amino acids act as "foldamers," guiding the peptide to adopt well-defined secondary structures, most notably helices. nih.gov The specific type of helix formed is dependent on the substitution pattern of the amino and carboxylic acid groups on the cyclohexane ring.

Oligomers of β-amino acids derived from 2-aminocyclohexanecarboxylic acid have been shown to form stable helical conformations. nih.gov A prominent example is the 14-helix , which is characterized by a 14-membered hydrogen-bonded ring formed between the N-H of one residue and the C=O of the residue two positions down the chain (i+2). ethz.ch Peptides constructed from specific β-amino acids can also adopt a 12-helix secondary structure. nih.gov The ability to control the helical shape by altering the beta-peptide residues demonstrates the principle of rational design of secondary structures. nih.gov

Similarly, γ-peptides based on 2-(aminomethyl)cyclohexanecarboxylic acid (γAmc6) also exhibit a strong tendency to form helical structures. nih.gov Studies have shown that oligomers of γAmc6 with homochiral configurations are significantly more stable in their helical form compared to those with heterochiral configurations. nih.gov The preferred helical structures for these γ-peptides are the (P/M)-2.5(14)-helices in the gas phase and chloroform, while in water, the (P/M)-2.3(12)-helices become more populated due to their larger helix dipole moments. nih.gov The stability of these helices increases with the length of the peptide chain. nih.gov

The propensity of these conformationally restricted amino acids to induce helical structures is a key area of research, as it allows for the design of synthetic peptides with predictable and stable three-dimensional shapes for various applications. nih.gov

| Amino Acid Type | Common Helix Type(s) | Key Structural Feature |

| β-amino acids (e.g., 2-aminocyclohexanecarboxylic acid) | 14-helix, 12-helix | Constrained backbone due to the cyclohexane ring. nih.gov |

| γ-amino acids (e.g., 2-(aminomethyl)cyclohexanecarboxylic acid) | 14-helix, 12-helix | Cyclohexyl constraint on the C(α)-C(β) bond. nih.gov |

Absolute Configuration Determination and Chiral Recognition

The presence of stereocenters in cyclohexane aminocarboxylic acids necessitates methods for the determination of their absolute configuration (R/S designation) and for their separation and recognition as single enantiomers. libretexts.orgstudysmarter.co.uk

The absolute configuration of chiral centers is a fundamental property that defines the three-dimensional arrangement of atoms in a molecule. libretexts.orgstudysmarter.co.uk Various analytical techniques are employed to determine the absolute configuration of chiral carboxylic acids and amines. A powerful method involves the use of NMR spectroscopy with chiral derivatizing agents or chiral solvating agents. For instance, α-chiral carboxylic acids can be converted into diastereomeric esters by reaction with a chiral alcohol, and the resulting difference in the NMR spectra of the diastereomers allows for the assignment of the absolute configuration. nih.gov Similarly, the modified Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral alcohols and amines. researchgate.net

Chiral recognition is the process by which a chiral molecule selectively interacts with one enantiomer of another chiral molecule. This principle is the basis for the separation of racemic mixtures, a process known as resolution . libretexts.org For cyclohexane aminocarboxylic acids, which are amino acids, resolution can be achieved by forming diastereomeric salts with a chiral acid or base. libretexts.org These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by methods like crystallization. libretexts.org

Fluorescent sensors have also been developed for the enantioselective recognition of chiral acids, including N-protected amino acids. nih.gov These sensors, often based on macrocyclic structures like bisbinaphthyls, exhibit a change in fluorescence intensity upon binding to one enantiomer over the other, enabling the determination of enantiomeric composition. nih.gov For example, cyclohexane-1,2-diamine-based bisbinaphthyl macrocycles have demonstrated high enantioselectivity in the fluorescent recognition of α-hydroxycarboxylic acids and N-protected amino acids. nih.gov

Furthermore, chiral selectors like cyclodextrins and their derivatives are used in chromatographic methods for the enantioselective recognition and separation of amino acids. nankai.edu.cn The enantioselectivity in these systems arises from the formation of transient diastereomeric complexes between the chiral selector and the individual enantiomers of the analyte, leading to different retention times in a chromatographic column.

| Analytical Method | Application | Principle |

| NMR with Chiral Derivatizing Agents (e.g., Mosher's method) | Absolute Configuration Determination | Formation of diastereomers with distinct NMR spectra. nih.govresearchgate.net |

| Diastereomeric Salt Formation | Chiral Resolution | Separation of diastereomers based on different physical properties. libretexts.org |

| Fluorescence Spectroscopy with Chiral Sensors | Chiral Recognition and Enantiomeric Purity Determination | Enantioselective fluorescence enhancement upon host-guest complexation. nih.gov |

| Chromatography with Chiral Selectors (e.g., cyclodextrins) | Enantioselective Separation | Differential interaction between enantiomers and a chiral stationary or mobile phase. nankai.edu.cn |

Reactivity and Functional Group Transformations of Cyclohexane Aminocarboxylic Acids

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a key site for transformations, enabling the formation of esters, amides, and the reduction to alcohols or aldehydes.

Esterification of cyclohexane (B81311) aminocarboxylic acids is a fundamental reaction that converts the carboxylic acid into an ester. ontosight.ai This is often achieved through the Fischer esterification method, where the carboxylic acid is treated with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium process, and typically, the alcohol is used in excess to drive the reaction towards the formation of the ester. masterorganicchemistry.com For instance, the reaction of cyclohexanecarboxylic acid with 1-hydroxycyclopentanol in the presence of an acid catalyst yields cyclohexanecarboxylic acid, 1-hydroxycyclopentyl ester. ontosight.ai Intramolecular esterification can also occur, leading to the formation of cyclic esters known as lactones. masterorganicchemistry.com

Amidation, the formation of an amide from a carboxylic acid and an amine, is another crucial transformation. masterorganicchemistry.com Direct reaction between a carboxylic acid and an amine can be challenging as the basic amine can deprotonate the carboxylic acid to form an unreactive carboxylate salt. libretexts.orglibretexts.org To overcome this, activating agents are often employed. Dicyclohexylcarbodiimide (B1669883) (DCC) is a common reagent used to facilitate amide bond formation by converting the carboxylic acid into a more reactive intermediate. masterorganicchemistry.comlibretexts.orgyoutube.com This method is particularly valuable in peptide synthesis, where the mild, neutral conditions help to prevent racemization. masterorganicchemistry.com Titanium tetrachloride (TiCl₄) has also been reported as an effective mediator for the direct condensation of carboxylic acids and amines to form amides. nih.gov

| Reaction | Reagents | Product | Key Features |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester | Equilibrium reaction; alcohol often used in excess. masterorganicchemistry.com |

| Amidation | Amine, Activating Agent (e.g., DCC, TiCl₄) | Amide | Overcomes the formation of unreactive carboxylate salts. libretexts.orglibretexts.org |

The carboxylic acid group of cyclohexane aminocarboxylic acids can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used to reduce carboxylic acids to primary alcohols. nih.govreddit.comchemguide.co.uk The reaction typically proceeds in a dry ether solvent, such as diethyl ether, due to the violent reactivity of LiAlH₄ with water. chemguide.co.uk The reduction occurs in two stages, first to an aldehyde which is then further reduced to the primary alcohol; it is generally not possible to stop the reaction at the aldehyde stage with this reagent. chemguide.co.uk Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF), can also be used and offer the advantage of selectively reducing carboxylic acids in the presence of other carbonyl groups. khanacademy.org

The reduction of carboxylic acids to aldehydes is a more delicate transformation. mdma.ch Direct reduction is not typically achieved with standard reducing agents. A common strategy involves a two-step process: reduction of the carboxylic acid to a primary alcohol, followed by oxidation of the alcohol to the aldehyde using a mild oxidizing agent. chemistrysteps.com Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride or an ester, which can then be reduced to an aldehyde. chemistrysteps.comlibretexts.org For example, esters can be reduced to aldehydes using diisobutylaluminum hydride (DIBAL-H) at low temperatures (-78 °C) to prevent over-reduction to the alcohol. libretexts.org Another method involves the in-situ formation of an activated ester, which is then hydrogenated over a palladium catalyst to yield the aldehyde. mdma.ch

| Transformation | Reagent(s) | Product | Notes |

| Reduction to Alcohol | Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) | Primary Alcohol | Strong reducing agents are required. nih.govchemguide.co.ukkhanacademy.org |

| Reduction to Aldehyde | 1. Conversion to ester/acid chloride 2. DIBAL-H or other mild reducing agents | Aldehyde | A multi-step process is often necessary. chemistrysteps.comlibretexts.org |

Reactions at the Amino Group

The amino group of cyclohexane aminocarboxylic acids is a nucleophilic center that readily participates in various reactions, including amide formation, oxidation, and nucleophilic substitution.

The amino group of a cyclohexane aminocarboxylic acid can act as a nucleophile, reacting with an activated carboxylic acid to form an amide bond. omicsonline.org This reaction is fundamental to the synthesis of peptides and peptidomimetics. omicsonline.orgnih.gov In peptide coupling, the carboxylic acid of one amino acid is activated, often using a coupling reagent, to make it more susceptible to nucleophilic attack by the amino group of another amino acid. youtube.comuni-kiel.de

A variety of coupling reagents have been developed to facilitate this process, with dicyclohexylcarbodiimide (DCC) being a classic example. youtube.comyoutube.com The use of such reagents allows the reaction to proceed under mild conditions, which is crucial for preserving the stereochemical integrity of the amino acids. omicsonline.orguni-kiel.de The development of new coupling reagents and additives continues to improve the efficiency and reduce side reactions, such as racemization, during peptide synthesis. omicsonline.orguni-kiel.de For instance, the incorporation of trans-2-aminocyclohexanecarboxylic acid into a peptide chain has been demonstrated, leading to the formation of stable helical secondary structures. nih.gov

The amino group of cyclohexane aminocarboxylic acids can be oxidized to form nitroso or nitro derivatives. The oxidation of primary amines can be a complex process, and the products obtained depend on the specific oxidizing agent used. The oxidation of cyclohexane itself in the presence of nitrogen dioxide can lead to the formation of nitrocyclohexane. cia.gov While direct oxidation of the amino group to a nitro group is a known transformation in organic chemistry, specific studies on cyclohexane aminocarboxylic acids are less common. The process typically involves strong oxidizing agents.

The amino group, being nucleophilic, can participate in nucleophilic substitution reactions. youtube.com However, in the context of a stable cyclohexane ring, these reactions are less common at the amino group itself unless it is first converted into a better leaving group. More commonly, the amino group acts as the nucleophile in substitution reactions. For example, a primary amine can be formed by converting a hydroxyl group into a leaving group and then displacing it with an amino source like ammonia (B1221849). google.com In the deamination of methyl 1-aminocyclohexanecarboxylate, where the amino group is converted into a diazonium salt (a good leaving group), substitution by water can lead to the formation of a hydroxyl group, alongside elimination products. electronicsandbooks.com The stereochemistry of the cyclohexane ring, specifically whether the amino group is in an axial or equatorial position, can significantly influence the reaction pathway and the ratio of substitution to elimination products. youtube.comelectronicsandbooks.com

Transformations Involving the Cyclohexane Ring

The cyclohexane framework of cyclohexane aminocarboxylic acids is not merely a passive scaffold but can actively participate in a variety of chemical transformations. These reactions allow for the modification of the ring's saturation, size, and substitution pattern, leading to a diverse array of derivatives with unique structural and functional properties. This section explores two key aspects of these transformations: the functionalization of olefinic bonds in unsaturated precursors and the more profound structural changes that alter the carbocyclic core itself.

Olefinic Bond Functionalization in Unsaturated Precursors

Unsaturated cyclohexane aminocarboxylic acids, containing one or more carbon-carbon double bonds within the ring, are versatile intermediates for the synthesis of highly functionalized derivatives. The double bond serves as a reactive handle for a range of addition and oxidation reactions, enabling the introduction of new functional groups with a high degree of stereochemical control.

One of the most common transformations is epoxidation , which converts the alkene to an epoxide. This reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). youtube.comyoutube.com The resulting epoxide is a valuable intermediate, as it can be opened by various nucleophiles to introduce substituents in a trans-diaxial or trans-diequatorial fashion, depending on the reaction conditions and the conformation of the cyclohexane ring. youtube.com For instance, the acid-catalyzed ring-opening of a cyclohexane epoxide with water leads to a 1,2-diol with anti-stereochemistry. libretexts.org Biocatalytic methods for the asymmetric ring-opening of meso-epoxides have also been developed, providing access to enantiopure cyclic trans-β-amino alcohols. rsc.org

Another important functionalization is dihydroxylation , which introduces two hydroxyl groups across the double bond. This can be achieved with either syn- or anti-stereoselectivity, depending on the reagents employed. Syn-dihydroxylation is commonly performed using osmium tetroxide (OsO₄) followed by a reductive workup, or with cold, dilute potassium permanganate (B83412) (KMnO₄). youtube.com Anti-dihydroxylation can be achieved via the aforementioned epoxidation followed by acid-catalyzed hydrolysis. youtube.com These diols can then be further elaborated to introduce other functionalities or to modify the properties of the parent molecule.

The table below summarizes key methods for the functionalization of olefinic bonds in unsaturated cyclohexane precursors.

| Reaction | Reagents | Product | Stereochemistry |

| Epoxidation | m-CPBA, other peroxy acids | Epoxide | Syn-addition |

| Syn-dihydroxylation | 1. OsO₄ 2. NaHSO₃/H₂O or cold, dilute KMnO₄ | 1,2-Diol | Syn-addition |

| Anti-dihydroxylation | 1. Epoxidation (e.g., m-CPBA) 2. H₃O⁺ | 1,2-Diol | Anti-addition |

| Halohydrin Formation | Br₂/H₂O or Cl₂/H₂O | Halohydrin | Anti-addition |

Furthermore, annulation reactions, such as the [4+2] cycloaddition, can be utilized to construct the unsaturated cyclohexane ring system itself, embedding the amino acid moiety within a functionalized cyclohexene (B86901) structure from the outset. rsc.org

Ring Transformations Leading to Derivatives

Beyond the functionalization of existing bonds, the cyclohexane ring of aminocarboxylic acid derivatives can undergo more profound structural reorganizations. These transformations, which include ring-opening, ring-expansion, and other rearrangements, lead to derivatives with fundamentally different cyclic or even acyclic skeletons.

Ring-opening reactions can be induced under various conditions. For example, the N-carboxyanhydride (NCA) derived from 1-aminocyclohexanecarboxylic acid can undergo a living topochemical ring-opening polymerization, yielding polypeptides with a repeating cyclohexane unit in the backbone. nih.gov This demonstrates a transformation from a small cyclic monomer to a linear polymer. In other contexts, acid-catalyzed ring-opening of bicyclic systems containing a cyclohexane amino acid motif can occur, leading to functionalized monocyclic products. beilstein-journals.org

Ring expansion reactions provide a route to larger carbocyclic systems, which can be of interest for accessing different conformational spaces. These rearrangements are often driven by the relief of ring strain or the formation of a more stable carbocation intermediate. For instance, a suitably substituted cyclobutane (B1203170) or cyclopentane (B165970) precursor can be expanded to a cyclohexane ring. chemistrysteps.com Conversely, a carbocation generated on a substituent adjacent to the cyclohexane ring can trigger a ring expansion to a seven-membered ring (cycloheptane). masterorganicchemistry.com Such rearrangements can be initiated, for example, during SN1-type reactions where a carbocation is formed.

The table below provides examples of ring transformations involving this compound derivatives or related structures.

| Transformation | Starting Material Type | Conditions | Product Type |

| Ring-Opening Polymerization | N-Carboxyanhydride of 1-aminocyclohexanecarboxylic acid | Amine initiator | Polypeptide |

| Acid-Catalyzed Ring-Opening | Fused bicyclic lactam | Acidic conditions | Monocyclic amino ester |

| Carbocation-Mediated Ring Expansion | Cyclohexane with exocyclic leaving group | Solvolysis (SN1 conditions) | Cycloheptane derivative |

| Ring Transformation to Lactams | α-Amino-β-oxoesters with a cyclohexane ring | Base (e.g., LDA) | Fused δ-butyrolactam |

These ring transformations highlight the chemical versatility of the cyclohexane ring system, enabling its use as a template for the synthesis of a wide range of structurally diverse molecules.

Theoretical and Computational Investigations of Cyclohexane Aminocarboxylic Acids

Quantum Chemical Calculations

Quantum chemical calculations have proven to be an invaluable tool for elucidating the intrinsic properties of cyclohexane (B81311) aminocarboxylic acids at the molecular level. These methods provide detailed insights into the electronic structure and conformational preferences that govern the behavior of these compounds.

Density Functional Theory (DFT) Studies on Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) has been widely employed to investigate the ground state geometries and electronic characteristics of cyclohexane aminocarboxylic acids and their derivatives. DFT calculations, often utilizing functionals like B3LYP and basis sets such as 6-31+G(d,p), allow for the accurate prediction of molecular structures and energies. chemrxiv.orgrsc.org

Electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactivity, can also be determined through DFT. researchgate.netnih.gov These calculations provide a fundamental understanding of how the electronic structure is perturbed by conformational changes and substituent effects.

Conformational Energy Landscape Mapping

The conformational energy landscape of cyclohexane aminocarboxylic acids is characterized by multiple local minima corresponding to different stable conformations. Mapping this landscape is essential for understanding the dynamic behavior of these molecules. The primary conformations of the cyclohexane ring are the stable chair form and the more flexible boat and twist-boat forms. researchgate.netchemrxiv.org The energy differences between these conformations determine their relative populations at equilibrium.

For cyclohexane itself, the chair conformation is the most stable, being free of angle and torsional strain. chemrxiv.orgresearchgate.net The boat conformation is destabilized by torsional strain and steric hindrance between the "flagpole" hydrogens. nih.gov The twist-boat conformation represents an energy minimum between boat conformations. The energy barrier for the interconversion between two chair conformations, known as the ring flip, proceeds through higher-energy half-chair and twist-boat intermediates. researchgate.net

In substituted cyclohexane aminocarboxylic acids, the presence of amino and carboxylic acid groups, as well as other substituents, significantly alters the energy landscape. DFT calculations have been used to determine the relative energies of different conformers, taking into account both the ring pucker and the orientation of the substituents (axial vs. equatorial). chemrxiv.orgnih.gov For example, calculations on Ac-c-l-c6Phe-NHMe have identified multiple minimum energy conformations with varying backbone dihedral angles and cyclohexane ring arrangements, providing a detailed map of the accessible conformational space. chemrxiv.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a powerful approach to explore the conformational flexibility and intermolecular interactions of cyclohexane aminocarboxylic acids over time, providing insights that are complementary to static quantum chemical calculations.

Prediction of Conformational Preferences and Flexibility

Molecular dynamics (MD) simulations can predict the conformational preferences and flexibility of cyclohexane aminocarboxylic acids in different environments, such as in the gas phase or in solution. chemrxiv.orgnih.gov These simulations track the atomic motions of the molecule over time, allowing for the exploration of a wide range of conformations and the calculation of thermodynamic properties.

The flexibility of the cyclohexane ring, characterized by the ring-flipping motion, is a key determinant of the conformational space available to the molecule. nih.govresearchgate.net MD simulations can quantify the timescale and energy barriers associated with these conformational transitions, providing a deeper understanding of the molecule's dynamic nature. nih.gov

Studies on Oligomer Folding and Stability

Cyclohexane aminocarboxylic acids are valuable building blocks for the design of foldamers, which are oligomers that adopt well-defined secondary structures. Molecular dynamics simulations have been instrumental in studying the folding and stability of peptides and oligomers containing these residues.

For instance, β-peptides incorporating polyhydroxylated cyclohexane β-amino acids have been shown to fold into stable 14-helix secondary structures. rsc.orgnih.gov DFT calculations and experimental data from NMR spectroscopy support these findings, indicating that even with a high degree of substitution, the cyclohexane ring can be compatibly integrated into a stable helical structure. rsc.orgnih.gov

Interaction with Supramolecular Scaffolds

The interaction of cyclohexane aminocarboxylic acids with supramolecular scaffolds, such as cyclodextrins and other macrocycles, is an area of significant interest for applications in drug delivery, sensing, and catalysis. While direct computational studies on the interaction of simple cyclohexane aminocarboxylic acids with these hosts are not extensively documented, research on related systems provides valuable insights.

Molecular modeling and docking studies are powerful tools to predict and analyze the formation of host-guest inclusion complexes. For example, studies on the complexation of various amino acids with cyclodextrins have shown that the hydrophobic side chain of the amino acid can be encapsulated within the cyclodextrin (B1172386) cavity. researchgate.net The stability of these complexes is driven by a combination of hydrophobic interactions, van der Waals forces, and hydrogen bonding between the guest molecule and the cyclodextrin host. researchgate.net

In the context of cyclohexane aminocarboxylic acids, the cyclohexane ring can act as a hydrophobic guest that fits into the cavity of a cyclodextrin. The amino and carboxylic acid groups would likely remain at the rim of the cyclodextrin, potentially forming hydrogen bonds with the hydroxyl groups of the host. Computational simulations can be used to model these interactions, calculate binding energies, and predict the most favorable orientation of the guest within the host cavity. Such studies are crucial for the rational design of new supramolecular systems based on cyclohexane aminocarboxylic acids.

In Silico Design of Novel Cyclohexane Aminocarboxylic Acid Analogs

The design of novel analogs of cyclohexane aminocarboxylic acids has been significantly advanced by the use of theoretical and computational methods. These in silico techniques allow for the rational design of new molecules with desired properties, saving considerable time and resources compared to traditional synthesis and screening methods. Key computational approaches include conformational analysis, quantitative structure-activity relationship (QSAR) modeling, virtual screening, and molecular docking.

Conformational Analysis and Quantum Chemical Calculations

Understanding the three-dimensional structure and conformational preferences of this compound derivatives is fundamental to designing new analogs. Density Functional Theory (DFT) is a powerful quantum chemical method used to locate and characterize the minimum energy conformations of these molecules. nih.gov

For instance, studies on N-acetyl-N'-methylamide derivatives of cyclohexane analogues of L-phenylalanine have utilized DFT calculations at the B3LYP/6-31+G(d,p) level to explore the conformational landscape. nih.gov These calculations help determine the most stable chair or twist-boat conformations of the cyclohexane ring and how they are influenced by the peptide backbone arrangement. nih.govnih.gov Research has shown that the cyclohexane ring's flexibility plays a vital role in its ability to adapt to the structural requirements of a target, such as the bend in a protein's loop. nih.gov The stability of these conformations can be influenced by the solvent, which can be modeled using methods like the self-consistent reaction-field (SCRF). nih.gov

Table 1: Computational Methods in Conformational Analysis of this compound Derivatives

| Computational Method | Basis Set | Application | Key Findings | Reference |

| Density Functional Theory (DFT) - B3LYP | 6-31+G(d,p) | Locating minimum energy conformations of phenylalanine cyclohexane analogues. | The cyclohexane ring's conformation is influenced by the peptide backbone; different chair and twist shapes were characterized. | nih.gov |

| Density Functional Theory (DFT) | Not Specified | Studying the conformational flexibility of 1-aminocyclohexane-1-carboxylic acid (Ac6c). | The cyclohexane ring in Ac6c shows significant flexibility, allowing it to adapt to and stabilize β-helix motifs. | nih.gov |

| Self-Consistent Reaction-Field (SCRF) | 6-31+G(d,p) | Analyzing the influence of solvent on conformation. | The solvent environment is a critical factor in determining the stable conformation of the molecule. | nih.gov |

Structure-Based Virtual Screening and Molecular Docking

Structure-based virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This process is often followed by molecular docking, which predicts the preferred orientation of a molecule when bound to another to form a stable complex. nih.govresearchgate.net

In the context of designing new inhibitors, for example, the crystal structure of a target enzyme like human histone deacetylase 6 (HDAC6) can be used for a structure-based drug design campaign. nih.gov Virtual screening of compound libraries can identify initial hits, which are then subjected to more rigorous docking analysis to evaluate their binding modes and affinities. nih.gov For carboxylic acid derivatives, this involves assessing interactions, such as hydrogen bonds and van der Waals forces, with key amino acid residues in the active site of the target. nih.govresearchgate.net The stability of these interactions can be further examined through molecular dynamics (MD) simulations, which simulate the movement of the ligand and protein over time. nih.gov

Table 2: Example of a Virtual Screening and Docking Workflow

| Step | Description | Tools/Software | Outcome | Reference |

| 1. Target Preparation | Obtain the 3D crystal structure of the target protein from a database (e.g., Protein Data Bank). | Not Specified | A prepared receptor model for docking. | physchemres.org |

| 2. Ligand Library Screening | High-throughput virtual screening of large compound databases (e.g., NCI, Maybridge). | Autodock Vina, Glide | A list of initial "hit" compounds with good calculated binding energies. | nih.govnih.gov |

| 3. Molecular Docking | Dock the hit compounds into the active site of the target protein to predict binding poses and affinities. | Autodock4, Surflex-Dock, Glide | Prioritized list of compounds with favorable binding modes and scores. | nih.govresearchgate.netresearchgate.net |

| 4. Post-Docking Analysis | Analyze ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic interactions). | Discovery Studio Visualizer | Understanding of the key interactions that stabilize the complex. | physchemres.org |

| 5. MD Simulation | Run molecular dynamics simulations on the most promising ligand-protein complexes. | NAMD | Assessment of the stability of the ligand's binding mode over time. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov In the design of novel this compound analogs, QSAR can be used to predict the activity of newly designed compounds before they are synthesized.

The process involves developing a model based on a training set of compounds with known activities. nih.govresearchgate.net Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic properties (like HOMO and LUMO energies), steric properties, and hydrophobic properties. nih.gov Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are then used to build a model that correlates these descriptors with biological activity. nih.gov

For example, QSAR models have been developed for cyclohexane-1,3-dione derivatives to predict their inhibitory activity against non-small-cell lung cancer. nih.gov Such models can identify which molecular descriptors are most important for activity, guiding the design of new analogs with enhanced potency. nih.govresearchgate.net

Table 3: Key Molecular Descriptors in QSAR Models for Cyclohexane Derivatives

| Descriptor Type | Example Descriptor | Relevance in Drug Design | Reference |

| Electronic | HOMO Energy, LUMO Energy | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. | nih.gov |

| Topological | Polar Surface Area (PSA) | Influences membrane permeability and drug transport. | nih.gov |

| Constitutional | Hydrogen Bond Acceptors (HBA) | Important for specific interactions with biological targets. | nih.gov |

| Thermodynamic | Total Energy (ET) | Relates to the stability of the molecule. | nih.gov |

Advanced Analytical Characterization of Cyclohexane Aminocarboxylic Acids

Spectroscopic Techniques for Structural Elucidation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. Studies on various cyclohexane (B81311) aminocarboxylic acid derivatives have revealed important conformational features. rsc.org

For instance, the crystal structure of 1-aminocyclohexane-1-carboxylic acid (H-Acc⁶-OH) and its derivatives, including Boc-Acc⁶-OH and dipeptides like Boc-L-Met-Acc⁶-OMe, consistently show that the cyclohexane ring adopts a nearly perfect chair conformation. rsc.org In most of these structures, the amino group is found in the axial position, with the free amino acid being a notable exception where the carboxyl group is axial. rsc.org This preference for an axial amino group is also observed in the hydrochloride salt of 1-aminocyclohexane-1-carboxylic acid. psu.edu

The crystal structure of the trans isomer of 1,4-aminomethylcyclohexanecarboxylic acid has also been determined, providing detailed information about its stereochemistry. nih.gov In oligomers of trans-2-aminocyclohexanecarboxylic acid, X-ray diffraction has been instrumental in identifying helical secondary structures. wisc.edu Both a tetramer and a hexamer of this β-amino acid were found to adopt a helical conformation in the solid state, stabilized by 14-membered-ring hydrogen bonds. wisc.edu This is a significant finding as it demonstrates the ability of these unnatural amino acids to form well-defined secondary structures, analogous to the α-helix in conventional peptides. wisc.edu

The analysis of torsion angles (φ and ψ) from these crystal structures indicates that the Acc⁶ residue favors folded, potentially helical conformations. rsc.org

Table 1: Crystallographic Data for Selected Cyclohexane Aminocarboxylic Acid Derivatives

| Compound | Crystal System | Space Group | Key Conformational Feature | Reference |

|---|---|---|---|---|

| H-Acc⁶-OH | Monoclinic | P2₁/c | Equatorial amino group, axial carboxyl group | rsc.org |

| Boc-Acc⁶-OH | Orthorhombic | P2₁2₁2₁ | Axial amino group | rsc.org |

| trans-1,4-Aminomethylcyclohexanecarboxylic Acid | - | - | trans configuration confirmed | nih.gov |

| Tetramer of (R,R)-trans-2-Aminocyclohexanecarboxylic Acid | - | - | 14-helix formation | wisc.edu |

This table is representative and not exhaustive.

Advanced NMR techniques are indispensable for elucidating the conformation and dynamics of cyclohexane aminocarboxylic acids in solution.

2D NMR techniques , such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to assign proton (¹H) and carbon (¹³C) signals and to establish through-bond connectivity. sinica.edu.twresearchgate.net

Variable Temperature (VT) NMR studies are employed to investigate conformational equilibria and dynamics. nih.govucla.edust-andrews.ac.ukrsc.org By measuring NMR spectra at different temperatures, it is possible to determine thermodynamic parameters for conformational changes, such as the equilibrium between different chair conformations of the cyclohexane ring. nih.govrsc.org For example, in cyclohexane-derived analogues of glutamic acid, ¹H and ¹³C NMR spectroscopy in an aqueous environment revealed that these compounds exclusively adopt chair conformations. researchgate.net VT NMR can also be used to study the rates of temperature-induced changes in chemical shifts, which can be a specific and reproducible parameter for metabolite identification. nih.gov

In a study of Fmoc-protected cis-2-aminocyclopentanecarboxylic acid, optimizing the temperature and the amount of a chiral solvating agent allowed for the baseline separation of signals from the different stereoisomers in the ¹H NMR spectrum. nih.gov

Fourier Transform Infrared (FTIR) spectroscopy is a sensitive tool for probing the vibrational modes of molecules, particularly for identifying functional groups and studying hydrogen bonding interactions. rug.nlyoutube.com

In cyclohexane aminocarboxylic acids and their derivatives, FTIR is used to characterize the hydrogen bonding networks that play a crucial role in stabilizing specific conformations and supramolecular assemblies. rug.nl The position and shape of the N-H and O-H stretching bands in the IR spectrum provide information about the strength and nature of hydrogen bonds. amolf.nlnih.gov For example, the broadness of the O-H stretching band in carboxylic acids, often spanning from 2400 to 3400 cm⁻¹, is a characteristic feature of the extensive hydrogen bonding that leads to the formation of dimers. youtube.com

FTIR spectroscopy, supported by single-crystal X-ray diffraction, has been used to confirm that the aggregation of cyclohexane-based bisamide and bisurea organogelators is driven by intermolecular hydrogen bonding. rug.nl The study of N-acetylproline in different solvents using FTIR has shown how the solvent environment affects the intramolecular hydrogen bonding between the carboxyl and amide groups. amolf.nlnih.gov

Theoretical calculations, in conjunction with experimental FTIR data, can be used to assign vibrational frequencies to specific normal modes of the molecule, aiding in the detailed conformational analysis. kfupm.edu.sanih.gov

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of chiral molecules, particularly for analyzing the helical folding of oligomers of cyclohexane aminocarboxylic acids. wisc.eduwisc.edu CD measures the differential absorption of left and right circularly polarized light, which is highly sensitive to the chiral arrangement of chromophores in a molecule. nih.gov

The far-UV CD spectrum (190-240 nm) is dominated by the electronic transitions of the amide backbone and provides a characteristic signature for different secondary structures like helices and sheets. wisc.eduwisc.edu For oligomers of optically active trans-2-aminocyclohexanecarboxylic acid, CD data in methanol, in conjunction with solid-state structures from X-ray crystallography, have provided strong evidence for the formation of a stable 14-helix secondary structure. wisc.edu The CD spectra of these β-peptides show a length-dependent increase in the magnitude of the CD signal, suggesting that the helical formation is a cooperative process, similar to the α-helix in conventional peptides. wisc.eduwisc.edu

CD spectroscopy is also used for the chiroptical sensing of amino acids and other chiral molecules. rsc.orgrsc.org The formation of host-guest complexes between a chiral analyte and a sensor molecule can induce a CD signal that can be used to determine the absolute configuration and enantiomeric excess of the analyte. rsc.orgrsc.org It's important to note that aggregation effects of chiral carboxylic acids can complicate the interpretation of CD spectra, and conversion to corresponding salts or anhydrides can be advantageous. nih.gov

Table 2: Comparison of Spectroscopic Techniques for this compound Analysis

| Technique | Information Obtained | Phase | Key Application |

|---|---|---|---|

| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, solid-state conformation | Solid | Determination of absolute configuration and packing |

| Advanced NMR | Solution-state conformation, dynamics, through-space proximities, connectivity | Liquid | Elucidation of solution structure and conformational equilibria |

| FTIR Spectroscopy | Functional groups, hydrogen bonding, vibrational modes | Solid/Liquid | Characterization of intermolecular interactions |

Chromatographic Methods for Separation and Purity Assessment

The separation of stereoisomers of cyclohexane aminocarboxylic acids is essential for obtaining enantiomerically pure compounds for biological and pharmaceutical applications. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose. mst.edumdpi.comnih.gov

Chiral stationary phases (CSPs) are commonly employed for the direct separation of enantiomers. mst.eduresearchgate.netyoutube.com These CSPs create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. minia.edu.eg Examples of CSPs used for the separation of unusual amino acids, including those with cyclohexane skeletons, include those based on teicoplanin (a glycopeptide antibiotic) and Cinchona alkaloids. mst.edumdpi.com

With a teicoplanin-based CSP, excellent resolutions have been achieved for many unnatural amino acids using a hydro-organic mobile phase. mst.edu For the separation of β-methyl-substituted cyclohexylalanine stereoisomers, zwitterionic CSPs based on Cinchona alkaloids have been effective in the polar ionic mode. mdpi.com

Another approach is the indirect method, which involves derivatizing the amino acid with a chiral derivatizing agent to form diastereomers. nih.govminia.edu.eg These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. minia.edu.eg

Other methods for separating stereoisomers include selective crystallization and selective esterification of the carboxylic acid groups. google.com For instance, it is possible to selectively react the cis-4-amino-1-cyclohexanecarboxylic acid derivative in a cis/trans mixture, allowing for the isolation of the pure trans product. google.com

Future Research Directions and Emerging Opportunities for Cyclohexane Aminocarboxylic Acids

Development of More Sustainable and Atom-Economical Synthetic Routes